![molecular formula C7H6BrN3 B12944585 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
From Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives under specific conditions.
Via Bromohydrazone: This method utilizes bromohydrazone intermediates to form the desired compound.
Formation of Triazinium Dicyanomethylide: This route involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the target compound.
Multistep Synthesis: A series of reactions involving different intermediates and reagents.
Transition Metal Mediated Synthesis: Utilizing transition metals as catalysts to facilitate the formation of the compound.
Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Applications De Recherche Scientifique
4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as an inhibitor of various kinases, which are enzymes involved in cell signaling and regulation.
RNA Polymerase Inhibition: Some derivatives of this compound have shown the ability to inhibit RNA-dependent RNA polymerase, an enzyme crucial for viral replication.
Comparaison Avec Des Composés Similaires
4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy, also containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Brivanib Alaninate: An antitumorigenic drug with a similar structural framework.
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6-7(8)9-4-10-11(5)6/h2-4H,1H3 |
Clé InChI |
HYXIIQJZIPPXKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1N=CN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)
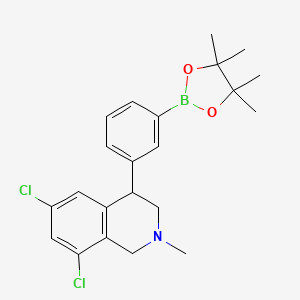
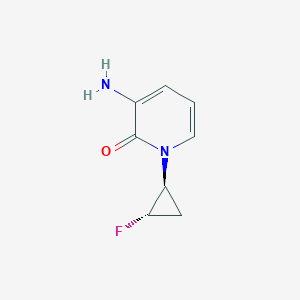
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
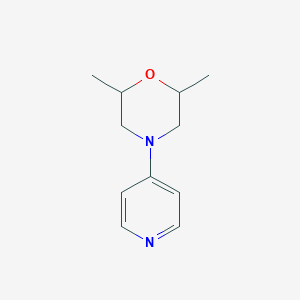


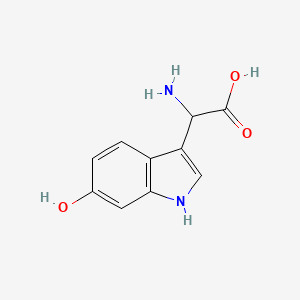
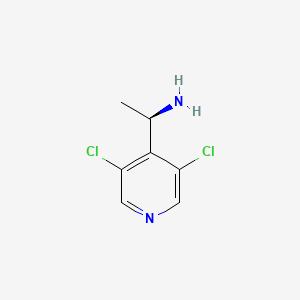
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)


